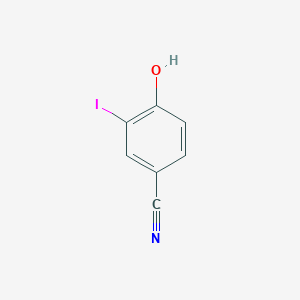

4-Hydroxy-3-iodobenzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAONDNGLTPLRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449744 | |

| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2296-23-3 | |

| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Chemical Synthesis Research

The presence of multiple reactive sites on the 4-Hydroxy-3-iodobenzonitrile scaffold makes it a valuable intermediate in organic synthesis. The iodine atom, in particular, serves as a handle for introducing molecular complexity through various cross-coupling reactions.

Aromatic iodo compounds are recognized as important intermediates for the synthesis of a wide array of pharmaceutical and bioactive compounds. scribd.com They are particularly useful in metal-catalyzed cross-coupling reactions, such as the Heck, Stille, and Negishi reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. scribd.com

One of the most prominent applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the iodinated benzene (B151609) ring and various boronic acids or their esters, leading to the synthesis of a diverse range of substituted benzonitriles. d-nb.info For instance, it has been used in the synthesis of monoaryl-substituted norbornadienes, which are being investigated for their potential in molecular solar thermal energy storage systems. d-nb.info

The synthesis of benzo[b]furan-6-carbonitrile and its derivatives, which are useful intermediates in medicinal chemistry, has been achieved using this compound. nih.gov This involves a sequence of reactions, including a Sonogashira coupling of the iodo-substituted phenol (B47542). nih.gov

Below is a table summarizing the utility of this compound in selected chemical syntheses:

| Product | Reaction Type | Reagents and Conditions | Reference |

| Monoaryl-substituted norbornadienes | Suzuki-Miyaura coupling | Aryl halide, Pd(PPh₃)₄, NaOH, THF, 80°C | d-nb.info |

| Benzo[b]furan-6-carbonitrile | Sonogashira coupling followed by cyclization | (Trimethylsilyl)acetylene, CuI, EtOH/triethylamine, 75°C | nih.gov |

| Substituted benzonitriles | General cross-coupling | Boronic acids, Palladium catalysts | mdpi.com |

Role in Medicinal Chemistry Research

The structural motif of 4-Hydroxy-3-iodobenzonitrile is found within a variety of biologically active molecules, and it serves as a crucial precursor in the synthesis of potential therapeutic agents.

A notable example is its role in some synthetic routes of Febuxostat , a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia in patients with gout. ppj.org.lymedjpps.com While various synthetic strategies for Febuxostat exist, some pathways utilize intermediates derived from or structurally related to 4-hydroxybenzonitrile (B152051) derivatives. scribd.com

Furthermore, derivatives of this compound have been investigated for their potential as topoisomerase inhibitors . These enzymes are crucial for DNA replication and are important targets in cancer therapy. For instance, 4-amino-2-chloro-5-iodobenzonitrile, a related compound, has been used as a starting material in the synthesis of novel 4-hydroxy-2-pyridone type II DNA topoisomerase inhibitors with activity against multidrug-resistant Gram-negative bacteria. acs.org

The compound has also been explored in the synthesis of anthelmintic agents. Specifically, 3-iodo-4-hydroxy-5-nitrobenzonitrile, a derivative, and its salts have been investigated for their activity against parasitic worms. google.com

Here is a summary of its applications in medicinal chemistry research:

| Bioactive Compound Class/Drug | Therapeutic Area | Role of this compound | Reference |

| Febuxostat (in some synthetic routes) | Anti-gout | Intermediate | ppj.org.lymedjpps.com |

| 4-Hydroxy-2-pyridone derivatives | Antibacterial (Topoisomerase II inhibitors) | Precursor to key intermediates | acs.org |

| 3-Iodo-4-hydroxy-5-nitrobenzonitrile salts | Anthelmintic | Core scaffold | google.com |

Scope of Current Research Directions

Direct Iodination Approaches for Aromatic Nitriles

Direct iodination of 4-hydroxybenzonitrile (B152051) is a common and efficient method for producing this compound. This process involves the introduction of an iodine atom onto the aromatic ring, typically at the position ortho to the hydroxyl group due to its activating and directing effects.

Electrophilic Iodination Mechanistic Studies

The direct iodination of 4-hydroxybenzonitrile proceeds through an electrophilic aromatic substitution mechanism. The hydroxyl group on the benzene (B151609) ring is a strong activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The nitrile group, being a deactivating group, directs incoming electrophiles to the meta position relative to itself. However, the powerful ortho, para-directing effect of the hydroxyl group dominates, directing the iodine to the position ortho to the hydroxyl group (and meta to the nitrile group).

The reaction is initiated by the generation of an electrophilic iodine species, often denoted as I+. orgoreview.com This can be achieved using molecular iodine in the presence of an oxidizing agent. orgoreview.com The electrophile then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

A plausible mechanism for the iodination of aromatic compounds involves the in-situ generation of an I+ species. researchgate.net For instance, in systems using N-iodosuccinimide (NIS), the reaction is thought to proceed via the formation of an iodonium (B1229267) ion. researchgate.net

Reagent Systems for Selective Mono-Iodination

Achieving selective mono-iodination is crucial to maximize the yield of the desired product and minimize the formation of di-iodinated byproducts. Several reagent systems have been developed for this purpose.

One effective system utilizes a combination of Trichloroisocyanuric acid (TCCA), iodine (I₂), and wet silicon dioxide (SiO₂) in dichloromethane . scispace.comscielo.br This method provides a mild and heterogeneous condition for the mono-iodination of phenols at room temperature, resulting in good to excellent yields. scielo.br The reaction is generally fast, with high conversion rates. scielo.br For example, the iodination of 4-hydroxy benzaldehyde (B42025) using this system yielded 4-hydroxy-3-iodo-benzaldehyde in 98% yield. scielo.br

The proposed role of wet SiO₂ is to enhance the electrophilicity of iodine. The reaction of TCCA with water on the silica (B1680970) surface can generate hypochlorous acid (HOCl), which then reacts with iodine to form the potent electrophilic iodinating agent, iodine monochloride (ICl).

Interactive Data Table: Iodination of Phenols using TCCA/I₂/Wet SiO₂

| Substrate | Product | Yield (%) |

| Phenol (B47542) | 4-Iodophenol | 98 |

| 4-Methylphenol | 2-Iodo-4-methylphenol | 96 |

| 4-Methoxyphenol | 2-Iodo-4-methoxyphenol | 95 |

| 4-Chlorophenol | 2-Iodo-4-chlorophenol | 97 |

| 4-Hydroxybenzaldehyde | 4-Hydroxy-3-iodobenzaldehyde | 98 |

This table is based on reported yields for the iodination of various phenols using the Trichloroisocyanuric acid/Iodine/Wet Silicon Dioxide system. scielo.br

Other reagents for selective iodination include N-iodosuccinimide (NIS), often used with a catalytic amount of an acid like trifluoroacetic acid, and iodine in combination with various oxidants. ajol.inforsc.org

Environmentally Benign Iodination Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" chemical processes. For the iodination of aromatic compounds, this has led to the exploration of protocols that use less toxic reagents and solvents.

An effective and environmentally friendly method for the iodination of moderately active arenes, including phenols, utilizes acidified sodium periodate (B1199274) (NaIO₄) and hydrogen peroxide (H₂O₂) in an aqueous ethanol (B145695) medium . researchgate.netasianpubs.org This protocol allows for the control of the extent of iodination by adjusting the stoichiometry of the reagents, leading to excellent yields of mono-iodinated products. researchgate.net The use of aqueous ethanol as a solvent is a significant step towards a greener process. asianpubs.org

Another green approach involves the use of potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature, which provides predominantly ortho-monoiodinated products. organic-chemistry.org This acid-free method is compatible with various functional groups that are susceptible to oxidation. organic-chemistry.org Laccase-catalyzed iodination using KI as the iodine source and aerial oxygen as the oxidant also presents a highly efficient and sustainable method. rsc.org

Dealkylation Reactions for Alkoxybenzonitrile Precursors

An alternative synthetic route to this compound involves the dealkylation of a corresponding alkoxybenzonitrile precursor, such as 3-iodo-4-methoxybenzonitrile (B1628733). This strategy is particularly useful when the precursor is more readily available or when direct iodination of 4-hydroxybenzonitrile presents challenges.

Phenol Derivative-Mediated Dealkylation Mechanisms

The cleavage of the alkyl-aryl ether bond can be facilitated by various reagents. A notable method involves the use of phenol derivatives, such as sodium phenoxide. google.com The mechanism of O-dealkylation can vary depending on the substrate and the oxidizing system. rsc.org In some cases, the reaction may proceed through the formation of a phenoxyl radical. rsc.org For aryl methyl ethers, metabolism by enzymes like P450 often involves a three-step mechanism: hydrogen atom abstraction, oxidation to a hemiacetal, and decomposition to a phenol and formaldehyde. nih.gov Biocatalytic dealkylation using monooxygenases is also an area of active research. researchgate.net

Process Optimization for Dealkylation Yields

Optimizing the yield of the dealkylation reaction is a key consideration for its practical application. Factors that can be adjusted include the choice of dealkylating agent, solvent, reaction temperature, and reaction time. For instance, the cleavage of anisole (B1667542) can be directed to either the aryl-oxygen or alkyl-oxygen bond by changing the solvent. researchgate.net

A patented method describes the dealkylation of 4-alkoxybenzonitriles using a phenol derivative. For example, this compound can be prepared from 3-iodo-4-methoxybenzonitrile and sodium phenoxide. google.com The use of Lewis acids, such as aluminum chloride in combination with sodium iodide, has also been reported for the dealkylation of alkyl and aryl ethers under solvent-free conditions. researchgate.net Boron trihalide-methyl sulfide (B99878) complexes are also effective reagents for the high-yield dealkylation of aryl methyl ethers. researchgate.net

Interactive Data Table: Dealkylation of 4-Alkoxybenzonitriles

| Precursor | Reagent | Product |

| 3-Iodo-4-methoxybenzonitrile | Sodium phenoxide | This compound |

| 4-Methoxy-3-methylbenzonitrile | Sodium phenoxide | 4-Hydroxy-3-methylbenzonitrile |

This table provides examples of dealkylation reactions to produce hydroxybenzonitriles. google.com

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 3 Iodobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 4-Hydroxy-3-iodobenzonitrile can be determined.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons provide key structural information. The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The proton of the hydroxyl group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The expected signals for the aromatic protons are:

A doublet for the proton at C5, coupled to the proton at C6.

A doublet of doublets for the proton at C6, coupled to the protons at C5 and C2.

A doublet for the proton at C2, coupled to the proton at C6.

The electron-withdrawing nature of the nitrile and iodine substituents, along with the electron-donating effect of the hydroxyl group, will influence the chemical shifts of these protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 7.8 - 8.0 | d | ~2.0 |

| H5 | 7.0 - 7.2 | d | ~8.5 |

| H6 | 7.5 - 7.7 | dd | ~8.5, ~2.0 |

Note: Predicted values are based on analysis of similar compounds and substituent effects. Actual experimental values may vary.

Carbon-¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the nature of the directly attached atoms and the electronic effects of the substituents.

Key expected features in the ¹³C NMR spectrum include:

A signal for the carbon of the nitrile group (C≡N) in the range of 115-120 ppm.

A signal for the carbon attached to the iodine atom (C3) at a relatively low field due to the halogen's electronegativity and heavy atom effect.

A signal for the carbon bearing the hydroxyl group (C4) at a higher field compared to unsubstituted benzene.

Signals for the remaining aromatic carbons, with their chemical shifts determined by the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 100 - 105 |

| C2 | 138 - 142 |

| C3 | 85 - 90 |

| C4 | 155 - 160 |

| C5 | 115 - 120 |

| C6 | 130 - 135 |

Note: Predicted values are based on analysis of similar compounds and established substituent chemical shift increments.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₇H₄INO, the expected monoisotopic mass is approximately 244.93 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z ≈ 245 would be expected. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring libretexts.org. Common fragmentation pathways for this molecule could involve:

Loss of the iodine atom, resulting in a fragment ion at [M-127]⁺.

Loss of the nitrile group as HCN, leading to a fragment at [M-27]⁺.

Cleavage of the hydroxyl group, resulting in a fragment at [M-17]⁺.

Sequential losses of CO and HCN from the molecular ion or subsequent fragments.

The presence of a strong molecular ion peak is indicative of the stability of the aromatic structure libretexts.org.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 245 | [C₇H₄INO]⁺ (Molecular Ion) |

| 118 | [M - I]⁺ |

| 218 | [M - HCN]⁺ |

| 228 | [M - OH]⁺ |

Note: Fragmentation is predicted based on general principles of mass spectrometry for aromatic compounds.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), nitrile (C≡N), and aromatic (C-H and C=C) groups.

Key vibrational frequencies include:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H Stretching: Absorption bands typically appear just above 3000 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity absorption band in the region of 2220-2240 cm⁻¹. The conjugation with the aromatic ring influences this position.

Aromatic C=C Stretching: Several bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-O Stretching: A band in the region of 1200-1300 cm⁻¹.

C-I Stretching: This absorption occurs at lower frequencies, typically in the fingerprint region below 600 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Nitrile | C≡N Stretch | 2220 - 2240 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Variable |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method would be suitable for its separation and quantification.

A typical HPLC system for the analysis of this compound would consist of:

Stationary Phase: A C18 column is a common choice for the separation of aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

Detection: A UV detector set at a wavelength where the analyte exhibits strong absorbance would be appropriate. Given the aromatic nature of the compound, a detection wavelength in the range of 220-280 nm would be suitable.

This method could be adapted for purity testing, quantitative analysis, and monitoring of reactions involving this compound.

Table 5: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 30-70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This is a representative method and would require optimization and validation for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the real-time monitoring of chemical reactions, offering high sensitivity and specificity for the identification and quantification of reactants, intermediates, and products in a reaction mixture. nih.gov In the synthesis of this compound, for instance, through the iodination of 4-Hydroxybenzonitrile (B152051), GC-MS can be employed to track the progress of the reaction.

The process involves periodically taking aliquots from the reaction vessel, preparing them through extraction and derivatization if necessary, and injecting them into the GC-MS system. semanticscholar.org The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and analyzes the resulting mass-to-charge ratios, providing a unique "fingerprint" for each molecule.

By monitoring the disappearance of the starting material (4-Hydroxybenzonitrile) and the appearance of the desired product (this compound), the reaction kinetics can be determined. This allows for the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize the formation of byproducts. The high resolution of modern MS systems can also aid in the identification of trace impurities and reaction intermediates, providing a comprehensive profile of the chemical transformation. cam.ac.uk

Table 1: Hypothetical GC-MS Data for Monitoring the Iodination of 4-Hydroxybenzonitrile

| Time (min) | 4-Hydroxybenzonitrile Peak Area (%) | This compound Peak Area (%) | Byproduct Peak Area (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 30 | 65 | 32 | 3 |

| 60 | 30 | 65 | 5 |

| 120 | 5 | 90 | 5 |

| 240 | <1 | 94 | 6 |

Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally sensitive compounds like this compound, Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are more suitable analytical techniques. sigmaaldrich.com UPLC, with its use of smaller stationary phase particles, provides higher resolution and faster analysis times compared to traditional HPLC. ekb.eg

In a typical LC-MS analysis of this compound, the compound would first be separated from a mixture on a reverse-phase UPLC column. The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile or methanol (B129727) with additives, is optimized to achieve the best separation. mdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, where the analyte is ionized into the gas phase. ekb.eg The mass analyzer, which could be a quadrupole, time-of-flight (TOF), or Orbitrap, then measures the mass-to-charge ratio of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. thermofisher.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information for unequivocal identification. A method for a similar compound, 4-Hydroxy-Chlorothalonil, utilizes LC-MS/MS in the ESI negative mode for analysis in complex matrices. eurl-pesticides.eu

Table 2: Illustrative UPLC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. wikipedia.org It provides information on the oxidation and reduction potentials of a species and the stability of the resulting redox states. basinc.com For this compound, CV can be used to probe the electrochemical behavior of the phenolic hydroxyl group and the carbon-iodine bond.

The phenolic hydroxyl group is susceptible to oxidation, typically an irreversible process that can lead to the formation of a phenoxy radical. This can subsequently polymerize and cause fouling of the electrode surface. nih.govacs.org The potential at which this oxidation occurs is influenced by the electron-withdrawing or donating nature of the other substituents on the aromatic ring. hopto.org

The carbon-iodine bond can undergo reductive cleavage. The potential for this reduction is generally less negative than that for the corresponding bromo or chloro derivatives. nih.gov The electrochemical reduction of the C-I bond would result in the formation of 4-hydroxybenzonitrile and an iodide ion. By analyzing the cyclic voltammogram, including the peak potentials and currents, the reversibility and kinetics of these electron transfer processes can be evaluated. libretexts.org Studies on the electrochemical oxidation of iodide in the presence of phenols have shown that it can lead to catalytic iodination, a process relevant to the compound's synthesis and potential electrochemical behavior. researchgate.netmdpi.com

Polarographic Studies of Reduction Mechanisms

Polarography is an earlier voltammetric method that utilizes a dropping mercury electrode (DME) to study reduction and, to a lesser extent, oxidation processes. While largely superseded by solid-electrode techniques like CV, it can still provide valuable information on reduction mechanisms. For this compound, polarography could be used to investigate the stepwise reduction of the molecule.

The primary reduction process observable by polarography would likely be the cleavage of the carbon-iodine bond. pressbooks.pub The half-wave potential (E₁/₂) of this reduction wave would provide thermodynamic information about the process. Further reduction at more negative potentials could involve the nitrile group. By analyzing the shape and height of the polarographic waves, and their dependence on factors like pH and concentration, the number of electrons involved in each reduction step and the kinetics of the process can be determined. rsc.org

X-ray Diffraction Analysis for Solid-State Structures

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal XRD and X-ray powder diffraction (XRPD) can provide valuable information about the solid-state structure of this compound.

Single-crystal XRD analysis, if a suitable crystal can be grown, provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. This would allow for the unambiguous confirmation of the molecular structure and reveal how the molecules pack in the crystal lattice. Key interactions would likely include hydrogen bonding from the phenolic hydroxyl group and halogen bonding involving the iodine atom. The crystal structure of the related 4-iodobenzonitrile (B145841), for example, shows that molecules are linked through C≡N···I halogen-bonds. sigmaaldrich.com

XRPD is used for the analysis of polycrystalline powders and serves as a fingerprinting technique for identifying crystalline phases. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystal structure. XRPD is crucial for studying polymorphism, identifying different crystalline forms of the same compound, which can have different physical properties.

Table 3: Crystallographic Data for the Analogous Compound 4-Iodobenzonitrile

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 17.45 |

| b (Å) | 4.01 |

| c (Å) | 22.18 |

| β (°) | 107.9 |

| Key Intermolecular Interaction | C≡N···I Halogen Bond |

Data is for the related compound 4-Iodobenzonitrile as a predictive example. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3 Iodobenzonitrile

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the intrinsic properties of a molecule. nih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic nature. For 4-hydroxy-3-iodobenzonitrile, such calculations can reveal the influence of the electron-withdrawing nitrile (-CN) and iodine (-I) groups, and the electron-donating hydroxyl (-OH) group on the aromatic ring.

The electronic structure of a molecule governs its chemical behavior. Computational methods can quantify this through various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. karazin.uanih.gov

Global reactivity descriptors, derived from these energies, provide further insights. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). scielo.org.mxscielo.org.mx Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.netwu.ac.th For this compound, these calculations would likely indicate that the aromatic ring is susceptible to electrophilic attack at positions ortho and para to the powerful hydroxyl directing group, modulated by the effects of the iodo and cyano substituents.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, the MEP would likely show a high negative potential around the oxygen and nitrogen atoms.

Illustrative Electronic Properties of this compound The following data are representative values based on DFT calculations for similar phenolic compounds and are for illustrative purposes.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.64 eV | Propensity to accept electrons |

Even for seemingly rigid molecules like this compound, conformational flexibility exists, primarily through the rotation of substituent groups. Conformational analysis involves mapping the potential energy surface (PES) as a function of specific dihedral angles. researchgate.net For this molecule, the most significant conformational variable is the rotation of the hydroxyl group's hydrogen atom relative to the benzene (B151609) ring.

By performing a relaxed PES scan, where the dihedral angle (e.g., C-C-O-H) is varied incrementally and the rest of the molecular geometry is optimized at each step, an energetic landscape can be generated. umd.edursc.org This landscape reveals the energy minima corresponding to stable conformers and the energy barriers that separate them. umd.edu For this compound, computational studies would likely show two planar conformers of similar energy, with the O-H bond pointing towards or away from the adjacent iodine atom. The energetic barrier between these conformers provides information on the speed of their interconversion at a given temperature. rsc.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for unraveling the intricate details of chemical reaction mechanisms. nih.govnih.gov It allows for the study of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. acs.org By mapping the potential energy surface along a reaction coordinate, chemists can gain a detailed understanding of how reactants are converted into products. kaust.edu.saaip.org

For this compound, computational modeling could be used to investigate various reactions, such as electrophilic aromatic substitution, nucleophilic substitution of the iodine atom, or reactions involving the hydroxyl or nitrile groups. rsc.orgacs.orgacs.org

A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. stackexchange.comyoutube.com Locating and characterizing the TS is crucial for understanding a reaction's feasibility and kinetics. researchgate.net Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. scm.com

A key confirmation of a true transition state is a frequency calculation, which should yield exactly one imaginary vibrational frequency. youtube.comscm.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively vibrating the molecule apart into products or back to reactants. youtube.com Methods like QST2 (Quadratic Synchronous Transit) or eigenvector-following algorithms are commonly used to locate these critical structures. stackexchange.com

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and optimized, the reaction's energetic profile can be constructed. This profile plots the relative Gibbs free energy versus the reaction coordinate. The height of the energy barrier from the reactants to the transition state is the Gibbs free energy of activation (ΔG‡). kaust.edu.sa

According to Transition State Theory, the reaction rate constant (k) is exponentially dependent on this activation energy. rwth-aachen.de A lower activation barrier corresponds to a faster reaction. By calculating ΔG‡, computational chemists can predict reaction rates and understand how substituents or reaction conditions might affect the kinetics. nih.gov For example, a computational study could compare the activation energies for iodination at different positions on the phenol (B47542) ring to explain observed regioselectivity. dtu.dk

Prediction of Spectroscopic Parameters

Computational quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. nih.govmtu.edu DFT methods are widely used to calculate the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.netnih.gov

For this compound, calculating the vibrational frequencies involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their intensities can be used to simulate the entire FT-IR and FT-Raman spectra. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using an empirical scaling factor. researchgate.net This allows for a detailed assignment of experimental spectral bands to specific molecular vibrations. chemrxiv.org

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govuncw.edu These calculations provide the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing calculated and experimental ¹H and ¹³C NMR spectra can confirm a proposed structure or help distinguish between different isomers or conformers. uncw.edunih.gov

Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound Theoretical values are representative of scaled quantum chemical calculations (e.g., B3LYP/6-311++G(d,p)). Experimental values are typical for the respective functional groups.

| Spectroscopy | Functional Group/Atom | Calculated Wavenumber/Shift (Illustrative) | Typical Experimental Wavenumber/Shift |

|---|---|---|---|

| FT-IR | O-H stretch (phenolic) | 3450 cm⁻¹ | 3200-3600 cm⁻¹ |

| FT-IR | C≡N stretch (nitrile) | 2235 cm⁻¹ | 2220-2260 cm⁻¹ |

| FT-IR | C-O stretch (phenolic) | 1245 cm⁻¹ | 1200-1260 cm⁻¹ |

| FT-IR | C-I stretch | 530 cm⁻¹ | 500-600 cm⁻¹ |

| ¹H NMR | Ar-H | 6.9 - 7.8 ppm | 6.8 - 8.0 ppm |

| ¹³C NMR | C-CN | 118 ppm | 115-125 ppm |

| ¹³C NMR | C-OH | 158 ppm | 155-162 ppm |

| ¹³C NMR | C-I | 90 ppm | 85-95 ppm |

Crystal Packing and Intermolecular Interaction Studies

The presence of a hydroxyl group strongly suggests the formation of robust O-H···O hydrogen bonds, which are a common and influential interaction in the crystal structures of phenols. nih.gov In many dihalogenated phenols, these hydrogen bonds lead to the formation of specific supramolecular synthons, such as tetrameric O-H···O motifs. nih.gov

Furthermore, the iodine substituent introduces the possibility of significant halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species. nih.gov In the case of this compound, several types of halogen bonds could play a role in the crystal packing:

I···I Interactions: Studies on iodinated benzonitriles have shown that I···I interactions can be dominant, leading to the formation of zigzag chains in the crystal lattice. researchgate.net

I···N Interactions: The nitrile group can act as a halogen bond acceptor, leading to the formation of linear C≡N···I arrays. This has been observed in para-iodobenzonitrile. researchgate.net

I···O Interactions: The hydroxyl group's oxygen atom can also serve as a halogen bond acceptor, resulting in Br···O contacts in related brominated and chlorinated phenols. nih.gov

| Interaction Type | Potential Role in Crystal Packing of this compound | Supporting Evidence from Analogous Compounds |

| O-H···O Hydrogen Bond | Formation of primary structural motifs, such as chains or cyclic synthons. | Observed in numerous crystal structures of phenols and dihalogenated phenols. nih.gov |

| I···I Halogen Bond | Formation of extended zigzag chains, contributing to the overall packing. | Seen in ortho- and meta-iodosubstituted benzonitriles. researchgate.net |

| C≡N···I Halogen Bond | Creation of linear arrays, influencing the alignment of molecules. | A dominant feature in the crystal structure of para-iodobenzonitrile. researchgate.net |

| C-I···O Halogen Bond | Contribution to the stabilization of the crystal lattice through interactions with the hydroxyl oxygen. | Observed in the crystal structure of 3-bromo-4-chlorophenol. nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. taylorandfrancis.com For this compound, its structural resemblance to thyroid hormones makes it an interesting candidate for the design of ligands targeting thyroid hormone receptors (TRs). nih.govresearchgate.net

A pharmacophore model for a ligand interacting with a thyroid hormone receptor would typically include several key features:

Aromatic Rings: These provide a hydrophobic core that can engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket.

Hydrogen Bond Donors and Acceptors: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, which is a critical feature for anchoring the ligand to specific amino acid residues in the receptor.

Halogen Atom: The iodine atom can participate in halogen bonding with backbone carbonyl oxygens or other suitable acceptor groups in the protein, contributing to binding affinity and selectivity. acs.org

The development of a pharmacophore model for this compound would involve identifying the spatial arrangement of these features that is optimal for binding to a target like the TRβ. This can be achieved through ligand-based methods, by comparing the structures of known active thyroid hormone analogues, or through structure-based methods, by analyzing the interactions in a co-crystal structure of a receptor with a bound ligand. jyoungpharm.org

The principles of ligand design based on the pharmacophoric features of this compound would focus on modifying its structure to enhance its binding affinity and selectivity for a particular target. For instance, the position and nature of the substituents on the phenyl ring can be altered to optimize hydrophobic and electronic interactions. The nitrile group could also be replaced with other functional groups to modulate the molecule's electronic properties and potential interactions.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction with a Biological Target |

| Aromatic Ring | Benzene ring | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Donor | Hydroxyl group (-OH) | Interaction with hydrogen bond acceptor residues (e.g., Asp, Glu, backbone C=O) |

| Hydrogen Bond Acceptor | Hydroxyl group (-OH), Nitrile group (-C≡N) | Interaction with hydrogen bond donor residues (e.g., Ser, Thr, backbone N-H) |

| Halogen Bond Donor | Iodine atom (-I) | Interaction with electron-rich atoms (e.g., backbone carbonyl oxygen) |

Research Applications and Biological Relevance of 4 Hydroxy 3 Iodobenzonitrile

Precursor in Pharmaceutical Synthesis and Drug Discovery

The strategic placement of functional groups on the 4-Hydroxy-3-iodobenzonitrile scaffold makes it an important starting material for the synthesis of complex pharmaceutical compounds. Researchers have utilized this molecule to construct novel inhibitors and ligands targeting various enzymes and receptors implicated in disease.

Synthesis of Xanthine (B1682287) Oxidase Inhibitors (e.g., Febuxostat and related compounds)

This compound is a key intermediate in some synthetic routes leading to xanthine oxidase inhibitors. Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a primary therapeutic strategy for managing hyperuricemia and gout. nih.gov

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, can be synthesized utilizing derivatives of this compound. globethesis.com While many documented syntheses of Febuxostat start from 4-hydroxy-3-nitrobenzonitrile, the iodo-analogue represents an alternative precursor. nih.gov The synthesis of Febuxostat involves the construction of a thiazole (B1198619) ring, and the benzonitrile (B105546) moiety of this compound provides the necessary framework for this. The hydroxyl group allows for etherification, a key step in building the final structure of Febuxostat.

| Precursor Compound | Key Transformation | Resulting Moiety in Febuxostat |

| This compound derivative | Etherification of the hydroxyl group | Isobutoxyphenyl group |

| This compound derivative | Thiazole ring formation | 2-phenylthiazole core |

Development of Nonsteroidal Androgen Receptor Ligands

In the field of endocrinology and oncology, this compound has been instrumental in the design of nonsteroidal androgen receptor (AR) ligands. nih.gov The androgen receptor is a key player in the development and progression of prostate cancer, making it a significant therapeutic target. Nonsteroidal ligands are sought after due to their potential for fewer side effects compared to steroidal drugs. nih.gov

Researchers have synthesized high-affinity nonsteroidal androgen receptor ligands using this compound as a starting material. nih.govacs.org In one notable example, the trifluoromethyl group of a known AR ligand, RU 59063, was replaced with an iodine atom, leading to the synthesis of 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile (DTIB). nih.gov This compound demonstrated subnanomolar binding affinity for the rat androgen receptor and potent agonist activity. nih.gov The synthesis of DTIB from a derivative of this compound highlights the utility of this precursor in developing novel AR ligands. acs.org

| Precursor Moiety | Role in Synthesis | Resulting Ligand | Binding Affinity (Ki) |

| 4-Cyano-3-iodoaniline (derived from this compound) | Core scaffold for building the imidazolidinyl ring system | DTIB | 0.71 ± 0.22 nM |

Exploration of Dopamine (B1211576) D3 Receptor Antagonists

The dopamine D3 receptor is a significant target in the central nervous system for the development of treatments for neuropsychiatric disorders, including substance use disorders. nih.gov While the development of selective D3 receptor antagonists is an active area of research, the direct use of this compound as a precursor in the synthesis of these antagonists is not extensively documented in prominent scientific literature. The design of D3 receptor antagonists often involves scaffolds such as arylpiperazines and other complex heterocyclic systems. nih.gov

Synthesis of Antibacterial Compounds and Potentiation Agents

The search for novel antibacterial agents is a critical area of pharmaceutical research aimed at combating antibiotic resistance. The synthesis of new antibacterial compounds often involves the use of versatile chemical building blocks. nih.gov However, a specific and significant role for this compound in the synthesis of novel antibacterial compounds or as a potentiation agent for existing antibiotics is not widely reported in the reviewed scientific literature. Research in this area tends to focus on other scaffolds like coumarins and indolinones. nih.gov

Design of Type II DNA Topoisomerase Inhibitors

Type II DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are validated targets for anticancer and antibacterial drugs. nih.govnih.gov The design of inhibitors targeting these enzymes is a key strategy in drug discovery. While there is extensive research on the development of topoisomerase II inhibitors, including both natural product derivatives and synthetic molecules, the specific use of this compound as a foundational scaffold or key intermediate in the design of these inhibitors is not prominently featured in the scientific literature. nih.govnih.gov

Agricultural Chemical Research: Herbicide Analogues and Mode of Action

In the field of agricultural chemistry, the development of new herbicides with novel modes of action is crucial for effective weed management and overcoming herbicide resistance. Research into new herbicidal compounds often involves the synthesis and evaluation of analogues of existing herbicides. While hydroxybenzonitrile derivatives, such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), are known herbicides, the specific application of this compound in the development of new herbicide analogues or in studies of their mode of action is not widely documented. sigmaaldrich.com Research in this area often focuses on understanding the metabolism of existing herbicides or synthesizing derivatives of other chemical classes.

Photosystem II Inhibition Studies (e.g., Ioxynil (B1672095) and Bromoxynil Analogues)

This compound belongs to the hydroxynitrile class of herbicides, which are known inhibitors of photosynthesis. Its more extensively studied analogues, ioxynil (4-hydroxy-3,5-diiodobenzonitrile) and bromoxynil (4-hydroxy-3,5-dibromobenzonitrile), are potent inhibitors of Photosystem II (PSII). mdpi.comresearchgate.netmdpi.com The primary mechanism of action for these compounds is the disruption of the photosynthetic electron transport chain. researchgate.netjournalagent.com

These herbicides bind to the D1 protein, a key component of the PSII complex located in the thylakoid membranes of chloroplasts. mdpi.comjournalagent.com Specifically, they compete with plastoquinone (B1678516) (PQ), the native electron acceptor, for its binding site on the D1 protein. researchgate.netjournalagent.com By occupying this site, 4-hydroxybenzonitrile (B152051) derivatives block the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). researchgate.netnih.gov This blockage effectively halts the linear electron flow from PSII to Photosystem I (PSI).

The structural features of this compound, including the hydroxyl group and the iodine substituent on the benzene (B151609) ring, are crucial for its binding affinity to the D1 protein. The effectiveness of PSII inhibition can be influenced by the nature and position of the halogen substituents. Asymmetric compounds, such as 3-nitro-5-halogen substituted 4-hydroxybenzonitriles, have demonstrated strong inhibitory effects. researchgate.net

| Compound | Chemical Structure | Primary Target | Mechanism of Action |

|---|---|---|---|

| This compound | This compound | D1 protein of Photosystem II | Blocks electron transport from QA to QB |

| Ioxynil | 4-hydroxy-3,5-diiodobenzonitrile | D1 protein of Photosystem II | Competitive inhibitor of plastoquinone binding |

| Bromoxynil | 4-hydroxy-3,5-dibromobenzonitrile | D1 protein of Photosystem II | Inhibits photosynthetic electron flow |

Effects on Photosynthetic Processes (CO2 Fixation, ATP Formation, NADP Reduction)

The movement of electrons through the PSII and cytochrome b6f complexes generates a proton gradient across the thylakoid membrane, which drives the synthesis of ATP by ATP synthase. By halting electron transport, this compound prevents the formation of this proton gradient, thereby inhibiting ATP synthesis. journalagent.com

Simultaneously, the electrons that are blocked from flowing through the electron transport chain cannot reach Photosystem I to reduce NADP+ to NADPH. mdpi.comnih.gov This leads to a depletion of the reducing power necessary for the Calvin cycle.

The Calvin cycle, where CO2 fixation occurs, is entirely dependent on the supply of ATP and NADPH from the light-dependent reactions. journalagent.com Without these energy-rich molecules, the conversion of CO2 into carbohydrates cannot proceed. Consequently, CO2 fixation is rapidly inhibited in plants treated with PSII-inhibiting herbicides like this compound. mdpi.comnih.gov This ultimately leads to the starvation of the plant. However, the rapid herbicidal effect is also attributed to the generation of reactive oxygen species due to the disruption of the electron transport chain, which causes cellular damage. journalagent.com

| Photosynthetic Process | Effect of Inhibition | Underlying Mechanism |

|---|---|---|

| ATP Formation | Inhibited | Disruption of the proton gradient across the thylakoid membrane. |

| NADP Reduction | Inhibited | Blockage of electron flow to Photosystem I. |

| CO2 Fixation | Inhibited | Lack of ATP and NADPH for the Calvin cycle. |

Metabolism and Chemodynamics in Plants

The fate of this compound in plants is expected to follow metabolic pathways similar to those observed for ioxynil and bromoxynil. Herbicide metabolism in plants is a detoxification process that generally occurs in three phases: transformation, conjugation, and compartmentation. nih.gov

Phase I: Transformation In this phase, the initial herbicide molecule is modified, often through reactions like oxidation, reduction, or hydrolysis. For ioxynil and bromoxynil, a key transformation is the hydrolysis of the nitrile (cyano) group. beilstein-journals.orgnih.gov Studies have shown that in both soil and plants, ioxynil can be converted to 3,5-diiodo-4-hydroxybenzoic acid, with 3,5-diiodo-4-hydroxybenzamide as an intermediate. beilstein-journals.org Similarly, bromoxynil can be transformed into 3,5-dibromo-4-hydroxybenzoic acid. nih.gov It is plausible that this compound is metabolized via a similar pathway to 4-hydroxy-3-iodobenzoic acid. Additionally, dehalogenation, the removal of the iodine atom, can also occur. beilstein-journals.org

Phase II: Conjugation The metabolites from Phase I, which are often more reactive than the parent compound, are then conjugated with endogenous molecules such as sugars (e.g., glucose), amino acids, or glutathione. This process increases the water solubility of the metabolites and reduces their phytotoxicity.

Phase III: Compartmentation Finally, the conjugated metabolites are transported and sequestered in cellular compartments, such as the vacuole, or incorporated into insoluble residues like lignin. This effectively removes the herbicide and its metabolites from sites of metabolic activity.

The rate and extent of metabolism are critical factors in the selectivity of these herbicides. Tolerant plant species are often able to metabolize the herbicide more rapidly than susceptible species. The chemodynamics of this compound, like its analogues, are characterized by limited translocation within the plant. rsc.org It primarily acts as a contact herbicide, with most of the compound remaining in the treated areas. rsc.orgmdpi.com

Selective Phytotoxicity Mechanisms

The selective herbicidal activity of this compound and related compounds is a result of several factors, primarily related to the target site and the plant's ability to detoxify the herbicide.

Target Site Differences: The primary basis for selectivity lies in the subtle differences in the D1 protein of PSII among different plant species. Variations in the amino acid sequence of the D1 protein can alter the binding affinity of the herbicide. journalagent.com A lower binding affinity in a particular plant species will result in reduced inhibition of photosynthesis and, consequently, tolerance to the herbicide.

Metabolic Detoxification: As discussed in the previous section, the ability of a plant to rapidly metabolize the herbicide into non-toxic compounds is a key mechanism of resistance. nih.gov Crop plants that are tolerant to ioxynil or bromoxynil often possess efficient enzymatic systems that can quickly break down the herbicide molecule.

Limited Translocation: The contact nature of these herbicides also contributes to their selective action in certain applications. rsc.org Since they are not readily translocated throughout the plant, thorough spray coverage is necessary for effective weed control. This property can be exploited to control weeds in established crops where the herbicide can be directed to the weeds with minimal contact with the crop foliage.

The combination of these factors determines the spectrum of weeds controlled by this compound and its analogues, as well as their safety in tolerant crops.

Development of Bioactive Molecules and Pharmacological Probes

Investigations into DNA Cleavage and Binding Activities

While the primary mode of action of this compound in plants is the inhibition of photosynthesis, research into the broader biological activities of such molecules includes their potential interactions with other cellular macromolecules like DNA. The presence of a halogen atom, in this case, iodine, on an aromatic ring can influence the electronic properties of the molecule and its potential to interact with biological targets.

Some studies have explored the DNA cleavage and binding activities of various halogenated organic compounds. For instance, certain iodinated compounds have been shown to induce DNA damage, although often through mechanisms that require external activation, such as UV irradiation. nih.gov Other research has indicated that halogen bonding, a type of non-covalent interaction, can play a role in the binding of ligands to biological macromolecules, including proteins and DNA. researchgate.net

However, there is currently a lack of specific studies investigating the DNA cleavage or binding activities of this compound under physiological conditions. Such investigations would be necessary to determine if this compound has any significant activity in this area, which could be relevant for the development of new pharmacological probes or therapeutic agents.

Antioxidant Activity Assessments

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. nih.govnih.gov this compound, being a phenol (B47542) derivative, has the structural prerequisites to exhibit antioxidant activity.

The antioxidant capacity of phenolic compounds is influenced by several factors, including the number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring. researchgate.net Halogen substitution can modulate the antioxidant activity. Some studies have shown that brominated flavonoids exhibit higher antioxidant activity as radical scavengers compared to their non-halogenated parent compounds. The introduction of a halogen can alter the electron distribution in the aromatic ring and the bond dissociation energy of the phenolic O-H bond, which in turn affects the radical scavenging ability.

While the potential for antioxidant activity exists, specific assessments of the antioxidant capacity of this compound are not widely reported in the literature. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, would be required to quantify the antioxidant potential of this compound. Such studies would clarify its efficacy as an antioxidant and its potential applications in this context.

Antimicrobial Efficacy against Bacterial and Yeast Cultures

While direct studies on the antimicrobial efficacy of this compound are not extensively documented in publicly available research, the chemical structure of the compound, possessing both a phenolic hydroxyl group and an iodine substituent, suggests a potential for antimicrobial activity. Phenolic compounds, in general, are known for their broad-spectrum antimicrobial properties, which can be influenced by the nature and position of substituents on the aromatic ring.

The antimicrobial action of phenols is often attributed to their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components, and to interfere with essential enzyme functions. The presence of a halogen, such as iodine, can enhance the antimicrobial potency of phenolic compounds. This enhancement is thought to be due to increased lipophilicity, which facilitates passage through the microbial cell wall, and the potential for the iodine atom to interact with microbial proteins and enzymes.

For instance, various natural and synthetic phenolic derivatives have demonstrated significant activity against a range of pathogenic bacteria and yeasts. Studies on compounds like eugenol, thymol, and carvacrol (B1668589) have shown that their derivatives can exhibit increased potency in inhibiting the growth of both planktonic cells and biofilms of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa.

Given these established principles, it can be hypothesized that this compound may exhibit inhibitory effects against various bacterial and yeast cultures. However, without specific experimental data, its spectrum of activity and minimum inhibitory concentrations (MICs) remain undetermined. Further research is necessary to empirically evaluate its antimicrobial efficacy and to understand its specific mechanisms of action against different microorganisms.

Below is a table summarizing the antimicrobial activities of some phenolic compounds structurally related to this compound, illustrating the general potential of this class of molecules.

| Compound | Target Microorganism | Observed Effect | Reference |

| Eugenol | Staphylococcus epidermidis | Inhibition of planktonic cell growth | |

| Thymol | Pseudomonas aeruginosa | Inhibition of biofilm formation | |

| Carvacrol | Staphylococcus epidermidis | Inhibition of bacterial growth | |

| Gallic Acid | Escherichia coli, Pseudomonas aeruginosa | Antibacterial action | |

| Luteolin | Helicobacter pylori, Staphylococcus aureus | Antibacterial activity |

Role in Biochemical Pathway Modulation

Specific research detailing the role of this compound in the modulation of biochemical pathways is currently limited. However, the structural features of the molecule suggest potential interactions with various biological targets. Aromatic compounds, particularly those with functional groups like hydroxyl and nitrile, are known to participate in a variety of biological interactions.

The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enabling the molecule to interact with the active sites of enzymes or the binding pockets of receptors. Such interactions can lead to the inhibition or modulation of their activity. For example, many enzyme inhibitors and receptor antagonists are small aromatic molecules that mimic the structure of endogenous substrates or ligands.

The presence of an iodine atom can also influence the compound's biological activity. Iodinated compounds are known to be involved in various physiological processes, and synthetic iodinated aromatics have been explored for their therapeutic potential. The iodine atom can alter the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can be important in ligand-protein binding.

Furthermore, the benzonitrile moiety can also contribute to the molecule's biological effects. The nitrile group is a versatile functional group in medicinal chemistry and can be involved in hydrogen bonding and other interactions with biological macromolecules.

Given these characteristics, this compound could potentially modulate biochemical pathways by:

Enzyme Inhibition: Acting as a competitive or non-competitive inhibitor for enzymes where a phenolic or benzonitrile structure is recognized.

Receptor Binding: Interacting with receptors that have binding sites complementary to its structure.

Interference with Protein-Protein Interactions: Small molecules can sometimes bind at the interface of protein complexes, disrupting their formation and function.

Material Science and Advanced Applications

Precursors for Molecular Solar Thermal Energy Storage Compounds (e.g., Monoaryl-substituted Norbornadiene Photoswitches)

In the field of material science, this compound holds potential as a valuable precursor for the synthesis of advanced materials, particularly for molecular solar thermal (MOST) energy storage systems. One promising class of compounds for MOST applications is norbornadiene (NBD) photoswitches. These molecules can absorb solar energy and undergo a photoisomerization to a high-energy, metastable quadricyclane (B1213432) (QC) isomer. This stored energy can then be released as heat on demand through a catalytic or thermal trigger, reverting the QC back to the NBD.

The properties of NBD photoswitches, such as their absorption wavelength, energy storage density, and the half-life of the QC isomer, can be tuned by attaching different substituents to the NBD core. Monoaryl-substituted norbornadienes have emerged as a useful class of MOST-compatible compounds. The synthesis of these compounds often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a norbornadiene derivative and an aryl halide.

In this context, this compound can serve as the aryl halide precursor. The iodine substituent provides a reactive site for the Suzuki-Miyaura coupling reaction with a norbornadiene-boronic acid or ester derivative. The hydroxy and nitrile functional groups on the aromatic ring can act as donor and acceptor units, respectively, which can help in extending the π-conjugation of the resulting NBD photoswitch. This extension of conjugation is crucial for red-shifting the absorption spectrum of the NBD to better match the solar spectrum, thereby improving the efficiency of solar energy capture.

The general synthetic approach is outlined in the table below:

| Reaction Component | Role | Example |

| Aryl Halide | Precursor for the aryl substituent | This compound |

| Norbornadiene Derivative | Photoswitch core | Norbornadiene-2-boronic acid ester |

| Palladium Catalyst | Catalyst for the cross-coupling reaction | Pd(PPh₃)₄ |

| Base | Activator for the boronic acid/ester | Sodium carbonate |

| Solvent | Reaction medium | Toluene/Water |

Derivatization Reagents in Advanced Analytical Techniques (e.g., Fluorogenic Derivatization for L-p-boronophenylalanine)

In advanced analytical techniques, this compound has the potential to be utilized as a derivatization reagent, particularly for the sensitive detection of specific analytes. A notable application in this area is the fluorogenic derivatization of L-p-boronophenylalanine (BPA), a compound used in Boron Neutron Capture Therapy (BNCT), a type of cancer radiotherapy. Monitoring the concentration of BPA in patient blood is crucial for effective treatment.

High-performance liquid chromatography (HPLC) with fluorescence detection is a highly sensitive analytical method. However, many biologically important molecules, including BPA, are not naturally fluorescent. To enable their detection by this method, they can be chemically modified with a fluorogenic reagent to produce a fluorescent derivative.

A similar compound, 4-iodobenzonitrile (B145841), has been successfully employed as a fluorogenic derivatization reagent for BPA. The derivatization is based on the palladium-catalyzed Suzuki coupling reaction, where the aryl halide (4-iodobenzonitrile) reacts with the boronic acid group of BPA to form a fluorescent cyanobiphenyl derivative. This reaction is highly specific and can be performed under conditions compatible with biological samples.

Given its structural similarity, this compound could function in a similar capacity. The key steps and components of this analytical methodology are summarized below:

| Step/Component | Description |

| Analyte | L-p-boronophenylalanine (BPA) |

| Derivatization Reagent | This compound (hypothetical) or 4-Iodobenzonitrile (demonstrated) |

| Reaction Type | Suzuki Coupling |

| Catalyst | Palladium(II) acetate |

| Product | A fluorescent biphenyl (B1667301) derivative |

| Detection Method | HPLC with fluorescence detection |

The use of such a derivatization reagent allows for the ultrasensitive quantification of BPA in complex biological matrices like whole blood. The method based on 4-iodobenzonitrile has shown excellent linearity and a very low detection limit. The presence of the hydroxyl group in this compound could potentially modulate the fluorescence properties of the resulting derivative, which might be advantageous for specific analytical applications.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-3-iodobenzonitrile, and how is purity validated?

Methodological Answer: this compound is typically synthesized via iodination of 4-hydroxybenzonitrile using iodine monochloride (ICl) or iodine with a suitable oxidizing agent. A reported procedure involves reacting 4-hydroxybenzonitrile with iodine in the presence of nitric acid, followed by purification via recrystallization . Validation of purity is achieved through analytical techniques such as:

- 1H NMR spectroscopy : Peaks at δ 7.96 (d, 1H), 7.54 (dd, 1H), and 7.04 (d, 1H) confirm aromatic protons, while a broad singlet at δ 5.92 corresponds to the hydroxyl group .

- Melting point analysis : A sharp melting point (mp) range (e.g., 171–174°C) aligns with literature values .

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Key signals include aromatic protons (δ 7.04–7.96) and a hydroxyl proton (δ ~5.92, exchangeable with D2O) .

- 13C NMR : Peaks for the nitrile carbon (~110 ppm), iodine-substituted aromatic carbons, and hydroxyl-bearing carbon are observed.

- IR spectroscopy : A strong absorption band at ~2230 cm⁻¹ confirms the nitrile group (C≡N), while a broad O–H stretch appears at ~3200–3400 cm⁻¹ .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in airtight containers away from light and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data may arise from solvent effects, impurities, or measurement conditions. To resolve contradictions:

- Reproduce experiments : Use deuterated solvents (e.g., CDCl3 or DMSO-d6) and standardized protocols .

- Cross-validate with LC-MS : Confirm molecular weight (MW = 275.03 g/mol) and isotopic patterns to rule out impurities .

- Consult computational models : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh3)4) with ligand systems tailored for aryl iodides .

- Solvent/base optimization : Employ polar aprotic solvents (e.g., DMF) and weak bases (e.g., K2CO3) to enhance coupling efficiency .

- Monitoring : Track reaction progress via TLC or HPLC to minimize side reactions (e.g., dehalogenation) .

Q. How does the electronic nature of the iodine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer: The iodine atom acts as a strong electron-withdrawing group (EWG), activating the aromatic ring toward nucleophilic attack. Key considerations include:

- Positional effects : The para-hydroxy group further directs nucleophiles to the ortho/para positions relative to iodine .

- Leaving group ability : Iodide’s large size and polarizability facilitate displacement in SNAr reactions under mild conditions (e.g., with amines or thiols) .

Q. What methodologies are used to study the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Photodegradation studies : Expose the compound to UV light in aqueous solutions and analyze degradation products via LC-MS .

- Hydrolysis kinetics : Monitor pH-dependent hydrolysis (e.g., in buffered solutions) using NMR or UV-Vis spectroscopy .

- Ecotoxicity assays : Use Daphnia magna or algal models to assess biodegradability and toxicity endpoints .

Q. How is this compound utilized in the synthesis of bioactive heterocycles (e.g., hydantoins or imidazolidinones)?

Methodological Answer:

- Stepwise functionalization : React with α-halo ketones or aldehydes to form intermediates for cyclization . Example: Condensation with 3-chloro-1-(4-fluorophenyl)propan-1-one yields hydantoin derivatives (e.g., 35 in ) .

- Microwave-assisted synthesis : Accelerate ring-closure steps under controlled temperature/pressure .

- Characterization : Confirm regiochemistry via NOESY or X-ray crystallography (if crystalline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.